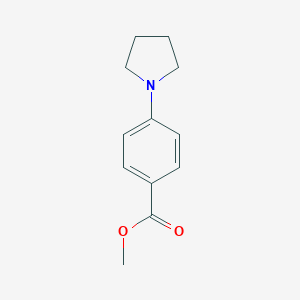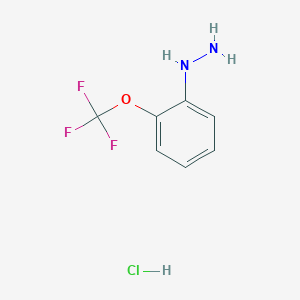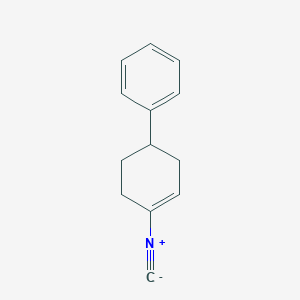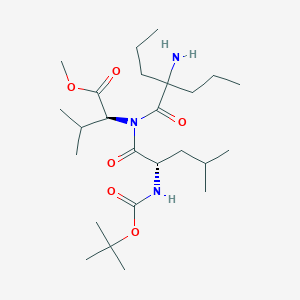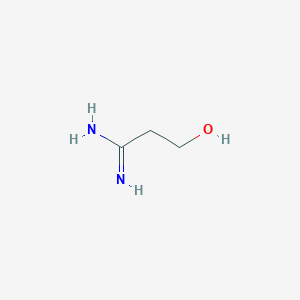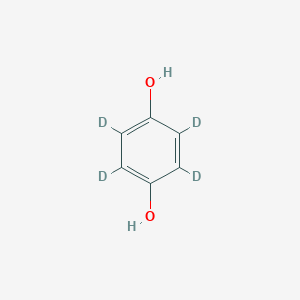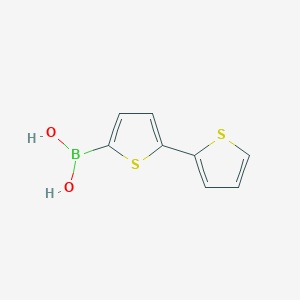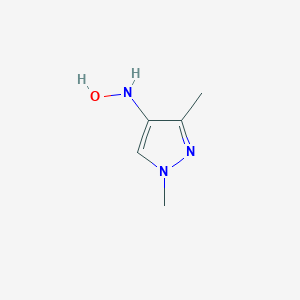
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO has been shown to have a variety of biochemical and physiological effects, and has been used in a range of applications, including as a spin trap for detecting free radicals, as an antioxidant, and as a tool for investigating oxidative stress.
Mecanismo De Acción
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine acts as a spin trap by reacting with free radicals to form stable adducts, which can be detected and analyzed. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to react with a variety of free radicals, including superoxide, hydroxyl radicals, and peroxyl radicals. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can also act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Efectos Bioquímicos Y Fisiológicos
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to have a variety of biochemical and physiological effects. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been shown to protect against oxidative stress and reduce inflammation in a range of cell types. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has several advantages for use in lab experiments. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is a stable and easily synthesized compound that can be readily obtained in large quantities. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is also a highly specific spin trap, allowing for accurate detection and analysis of free radicals. However, N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has some limitations, including its potential reactivity with other compounds and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine. One area of interest is the development of new spin traps with improved specificity and sensitivity for detecting free radicals. Another area of interest is the investigation of the potential therapeutic applications of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, particularly in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress. Finally, further research is needed to fully understand the mechanisms of action of N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine and related compounds, and to identify potential new targets for therapeutic intervention.
Métodos De Síntesis
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine can be synthesized through a variety of methods, including the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydroxylamine, or the reaction of 1,3-dimethyl-2-nitroso-2-propene with hydrazine hydrate followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has been widely used in scientific research, particularly in the field of oxidative stress. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine is often used as a spin trap for detecting free radicals, allowing researchers to investigate the mechanisms of oxidative stress and the effects of antioxidants. N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine has also been used in studies investigating the effects of various drugs and compounds on oxidative stress and free radical production.
Propiedades
Número CAS |
126230-38-4 |
|---|---|
Nombre del producto |
N-(1,3-Dimethyl-1H-pyrazol-4-yl)hydroxylamine |
Fórmula molecular |
C5H9N3O |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
N-(1,3-dimethylpyrazol-4-yl)hydroxylamine |
InChI |
InChI=1S/C5H9N3O/c1-4-5(7-9)3-8(2)6-4/h3,7,9H,1-2H3 |
Clave InChI |
HDOZESOYOCKREA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1NO)C |
SMILES canónico |
CC1=NN(C=C1NO)C |
Sinónimos |
1H-Pyrazol-4-amine,N-hydroxy-1,3-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




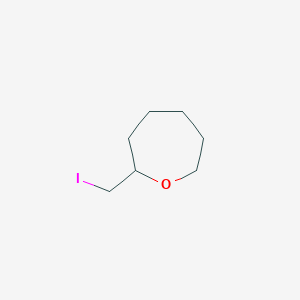
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)


![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
